Thallium(I) trifluoroacetylacetonate
Description
Introduction to Thallium(I) Trifluoroacetylacetonate
This compound occupies a unique position within organometallic chemistry as a representative compound that bridges traditional coordination chemistry with fluorinated ligand systems. The compound demonstrates the characteristic behavior of thallium(I) species while incorporating the enhanced electronic properties imparted by trifluoromethyl substitution in the acetylacetonate framework. This combination results in a complex that exhibits both the typical coordination preferences of thallium(I) and the modified electronic characteristics associated with fluorinated β-diketonate ligands.
The structural characteristics of this compound reveal important insights into metal-ligand interactions in fluorinated systems. The molecular structure features a chelating coordination mode where the trifluoroacetylacetonate ligand coordinates through both oxygen atoms to form a stable five-membered ring with the thallium center. This coordination geometry is consistent with the general behavior of β-diketonate ligands while incorporating the electronic modifications introduced by the trifluoromethyl group.
Research investigations have demonstrated that this compound exhibits distinctive spectral properties and coordination behavior compared to its non-fluorinated counterparts. The presence of the trifluoromethyl group significantly alters the electronic density distribution within the ligand system, affecting both the metal-ligand bond strength and the overall stability of the complex. These electronic modifications contribute to enhanced volatility and modified reactivity patterns that distinguish this compound from traditional acetylacetonate complexes.
The compound's significance extends beyond fundamental coordination chemistry, as fluorinated acetylacetonate complexes have found applications in various specialized areas including materials synthesis and catalytic processes. The unique combination of thallium's coordination properties with the enhanced electronic characteristics of fluorinated ligands creates opportunities for developing materials with specific electronic and structural properties. Understanding the fundamental chemistry of this compound therefore provides important insights for both theoretical coordination chemistry and practical applications in materials science.
Historical Context and Discovery Timeline
The development of this compound chemistry emerged from the convergence of two distinct research trajectories: the exploration of organothallium compounds and the development of fluorinated acetylacetonate ligand systems. The foundation for this chemistry was established in the nineteenth century with the discovery of thallium itself by William Crookes and Claude-Auguste Lamy in 1861, followed by the first synthesis of organothallium compounds in 1870 with the preparation of diethylthallium chloride.
The broader context of organothallium chemistry development proceeded through several distinct phases that ultimately led to the synthesis of fluorinated derivatives. During the late nineteenth and early twentieth centuries, fundamental organothallium chemistry was established, with researchers exploring both thallium(I) and thallium(III) coordination compounds. The recognition that thallium forms stable complexes with β-diketonate ligands emerged from systematic studies of metal acetylacetonate chemistry during the mid-twentieth century, as researchers began to understand the unique coordination preferences of thallium(I) compared to other metal centers.
The development of fluorinated acetylacetonate ligands represented a parallel advancement in coordination chemistry, driven by the recognition that fluorination could significantly modify the electronic properties and volatility of metal complexes. The synthesis and characterization of trifluoroacetylacetone as a ligand preceded its application in thallium chemistry, with early studies focusing on understanding how fluorine substitution affected ligand coordination behavior and complex stability. These investigations revealed that fluorinated β-diketonate ligands exhibited enhanced Lewis acidity and modified electronic properties compared to their non-fluorinated counterparts.
The convergence of organothallium chemistry with fluorinated ligand systems occurred during the latter half of the twentieth century, as researchers began systematically exploring how fluorination affected thallium coordination chemistry. The synthesis of this compound emerged from this broader research program, with early studies focusing on understanding the fundamental coordination chemistry and structural characteristics of these fluorinated complexes. These investigations revealed that thallium(I) exhibited unique coordination behavior with fluorinated β-diketonate ligands, forming stable complexes with distinctive electronic and structural properties.
The historical development of this compound chemistry also reflects broader trends in organometallic chemistry, including the increasing recognition of the importance of fluorinated ligand systems in modifying metal complex properties. Research during the 1970s and 1980s demonstrated that fluorinated acetylacetonate complexes exhibited enhanced volatility and modified reactivity patterns, making them attractive for specialized applications in materials synthesis and catalytic processes. The systematic study of this compound emerged from this broader understanding, contributing to the development of fluorinated organometallic chemistry as a distinct research area.
Fundamental Chemical Characteristics
The fundamental chemical characteristics of this compound are determined by the unique combination of thallium(I) coordination chemistry and the electronic properties of the trifluoroacetylacetonate ligand system. The molecular structure features a central thallium(I) ion coordinated to a single trifluoroacetylacetonate ligand through both oxygen atoms, forming a characteristic five-membered chelate ring that is common in β-diketonate coordination chemistry. This coordination geometry results in a nominally planar arrangement around the thallium center, although the stereochemical activity of the thallium(I) lone pair may introduce distortions from ideal planarity.
The electronic structure of this compound reflects the significant influence of fluorine substitution on the ligand electronic properties. The trifluoromethyl group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the adjacent carbonyl carbon and modifying the overall electron density distribution within the chelate ring. This electronic modification affects both the metal-ligand bond strength and the overall stability of the complex, generally resulting in enhanced Lewis acidity compared to non-fluorinated acetylacetonate complexes.
Spectroscopic investigations have revealed distinctive characteristics of this compound that reflect both the thallium coordination environment and the modified ligand electronic structure. The infrared spectrum shows characteristic carbonyl stretching frequencies that are shifted compared to free trifluoroacetylacetone, indicating coordination through the oxygen atoms. Nuclear magnetic resonance studies provide insights into the solution behavior of the complex, revealing information about ligand coordination dynamics and potential intermolecular interactions in solution.
The physical properties of this compound demonstrate the significant impact of fluorination on complex characteristics. The compound exhibits enhanced volatility compared to non-fluorinated thallium(I) acetylacetonate, reflecting the reduced intermolecular interactions associated with fluorinated ligand systems. This enhanced volatility has important implications for both purification methods and potential applications in materials synthesis processes that require volatile metal precursors.
Table 1: Molecular Properties of this compound
Position in Organothallium Chemistry
This compound occupies a distinctive position within the broader field of organothallium chemistry, representing an important class of compounds that combines the unique coordination properties of thallium(I) with fluorinated ligand systems. The compound exemplifies the characteristic behavior of thallium(I) species, which preferentially adopt lower coordination numbers and exhibit stereochemical activity of the lone pair of electrons. This behavior distinguishes thallium(I) complexes from both alkali metal and heavier post-transition metal complexes, placing them in a unique category within organometallic chemistry.
The coordination chemistry of this compound reflects the fundamental characteristics of thallium(I) species, including the preference for soft donor atoms and the tendency to form complexes with lower coordination numbers compared to thallium(III) compounds. Unlike thallium(III), which typically forms octahedral complexes with coordination numbers of six, thallium(I) generally prefers coordination numbers of two to four, with the specific geometry depending on the nature of the ligands and the presence of stereochemically active lone pairs.
Comparative studies with other thallium(I) β-diketonate complexes have revealed the distinctive characteristics imparted by fluorination. Research on thallium(I) acetylacetonate and related compounds has demonstrated that the non-fluorinated derivatives exhibit different coordination behavior, including the formation of dimeric structures through intermolecular thallium-thallium interactions. The introduction of fluorine substitution in this compound modifies these intermolecular interactions, potentially affecting the solid-state structure and solution behavior of the complex.
The luminescent properties of this compound provide important insights into its position within organothallium chemistry. Studies of related thallium(I) acetylacetonate complexes have revealed that these compounds can exhibit luminescence associated with metal-centered transitions or intermolecular thallium-thallium interactions. The modification of these properties through fluorination represents an important aspect of structure-property relationships in organothallium chemistry, demonstrating how ligand electronic properties can be used to tune complex behavior.
The synthetic accessibility and stability of this compound also reflect important characteristics of organothallium chemistry. Unlike many organothallium(I) compounds, which are prone to disproportionation reactions that produce thallium metal and thallium(III) species, β-diketonate complexes generally exhibit enhanced stability. This stability is attributed to the chelating nature of the ligand and the formation of stable five-membered ring systems that resist decomposition reactions.
Role of Trifluoroacetylacetonate Ligand Systems
The trifluoroacetylacetonate ligand system plays a crucial role in determining the chemical and physical properties of this compound, representing a significant modification of the traditional acetylacetonate coordination chemistry through strategic fluorine substitution. The ligand structure features a trifluoromethyl group attached to one of the carbonyl carbons, creating an asymmetric β-diketonate system with distinctive electronic properties compared to symmetric acetylacetonate ligands. This asymmetry introduces important modifications to both the coordination behavior and the overall complex properties.
The electronic impact of trifluoromethyl substitution fundamentally alters the ligand coordination characteristics through inductive electron withdrawal. Research on dissociative electron attachment to fluorinated β-diketones has demonstrated that trifluoroacetylacetone exhibits significantly different electronic properties compared to non-fluorinated acetylacetone, with enhanced electrophilicity and modified bond dissociation energies. These electronic modifications directly influence the metal-ligand bonding in this compound, generally resulting in stronger coordination and enhanced complex stability.
The coordination geometry of trifluoroacetylacetonate ligands with thallium(I) centers reflects the balance between electronic factors and steric considerations. The asymmetric nature of the ligand introduces potential complications in coordination behavior, as the two oxygen donor atoms are not equivalent due to the different substituents on the adjacent carbon atoms. However, structural studies suggest that the ligand maintains its characteristic chelating coordination mode, forming stable five-membered rings with metal centers while accommodating the electronic asymmetry through slight distortions in bond lengths and angles.
Comparative studies with other fluorinated β-diketonate ligands have revealed the specific advantages of trifluoroacetylacetonate systems in thallium coordination chemistry. Research on hexafluoroacetylacetonate complexes, which feature trifluoromethyl groups on both sides of the β-diketonate framework, has shown that increased fluorination can lead to enhanced volatility and modified coordination behavior. The intermediate level of fluorination in trifluoroacetylacetonate represents a balance between the electronic modifications desired for enhanced complex properties and the retention of practical synthetic accessibility.
Table 2: Comparison of β-Diketonate Ligand Properties
The role of trifluoroacetylacetonate ligands in promoting specific molecular organizations and intermolecular interactions represents an important aspect of their coordination chemistry. Studies of thallium(I) β-diketonate complexes have demonstrated that these compounds can exhibit self-assembling behavior, forming columnar structures through intermolecular thallium-thallium interactions. The modification of these interactions through fluorination may influence the solid-state packing arrangements and affect properties such as luminescence and electrical conductivity.
The synthetic utility of trifluoroacetylacetonate ligands extends beyond simple coordination chemistry to include their role as precursors for materials synthesis applications. The enhanced volatility and thermal stability of fluorinated β-diketonate complexes make them attractive candidates for chemical vapor deposition processes and other materials synthesis applications that require volatile metal precursors. The specific properties of this compound position it as a potentially useful precursor for specialized applications requiring controlled thallium incorporation into materials systems.
Properties
CAS No. |
54412-40-7 |
|---|---|
Molecular Formula |
C5H4F3O2Tl |
Molecular Weight |
357.46 g/mol |
IUPAC Name |
[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxythallium |
InChI |
InChI=1S/C5H5F3O2.Tl/c1-3(9)2-4(10)5(6,7)8;/h2,9H,1H3;/q;+1/p-1/b3-2+; |
InChI Key |
OIDHRVWTLISQKC-SQQVDAMQSA-M |
SMILES |
CC(=CC(=O)C(F)(F)F)O[Tl] |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/O[Tl] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O[Tl] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Thallium(I) vs. Thallium(III) Derivatives
Thallium exhibits two common oxidation states (+1 and +3), leading to distinct chemical behaviors in its acetylacetonate derivatives.
Thallium(III) Acetate
- Molecular Formula : C₆H₉O₆Tl
- Molecular Weight : 381.517 g/mol .
- Properties: Unlike the trifluoro derivative, Thallium(III) acetate lacks fluorine substituents, reducing its Lewis acidity. Thallium(III) compounds are generally more oxidizing and thermally stable than their +1 counterparts.
Thallium(III) Trifluoroacetate
- Molecular Formula : C₆F₉O₆Tl
- Molecular Weight : ~543.44 g/mol (calculated).
- CAS RN : 23586-53-0 .
- Melting Point : 169°C .
- Comparison : The +3 oxidation state and trifluoroacetate ligands enhance thermal stability compared to Thallium(I) trifluoroacetylacetonate. The higher oxidation state also increases oxidative reactivity, making it suitable for electrophilic substitutions in organic synthesis.
Comparison with Other Trifluoroacetylacetonate Complexes
Magnesium Trifluoroacetylacetonate Pentahydrate
- CAS RN : 61042-72-6 .
- Properties: Limited data are available, but magnesium complexes are typically less toxic and used in CVD for oxide thin films.
Samarium(III) Trifluoroacetylacetonate
- Market Data: Market reports highlight its use in electronics and optics, with a projected growth rate of 6.8% (2023–2030) .
Hexafluoroacetylacetonate Derivatives
Hexafluoroacetylacetonate (hfac) ligands (CF₃COCHCOCF₃⁻) offer enhanced volatility compared to trifluoroacetylacetonates. Examples include:
Preparation Methods
Transmetallation and Salt Metathesis Routes (Inferred from Related Thallium Complexes)
While direct literature on trifluoroacetylacetonate is limited, analogous thallium(I) complexes with β-diketone ligands are often prepared by salt metathesis reactions involving thallium(I) salts such as thallium(I) nitrate or triflate reacting with the corresponding β-diketone ligand in the presence of ammonia or other bases to promote deprotonation and chelation.
Use of Thallium(III) Precursors and Reduction
Some synthetic pathways for thallium(I) complexes involve starting from thallium(III) salts such as thallium(III) trifluoroacetate, which can be reduced in situ to thallium(I) species that then coordinate with trifluoroacetylacetonate ligands. Although this is more common for aryl and other organothallium complexes, the principle may apply to trifluoroacetylacetonate derivatives.
- Key points:
- Thallium(III) trifluoroacetate is commercially available and can act as an oxidizing agent or precursor.
- Reduction to thallium(I) can be achieved by reaction with suitable reducing agents or ligands.
- Coordination with trifluoroacetylacetonate occurs during or after reduction.
Structural and Spectroscopic Considerations
Although direct crystallographic data on this compound is sparse, studies on related thallium(I) β-diketonate and tropolonate complexes reveal that thallium(I) typically coordinates with oxygen atoms from the β-diketonate ligands, often forming chelate rings. The metal-oxygen bond distances generally range from approximately 2.7 to 3.0 Å, indicating moderate coordination strength.
Summary Table of Preparation Methods
| Method Number | Preparation Method Description | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|---|
| 1 | Reaction of elemental thallium with acetic anhydride and bidentate ligand | Elemental Tl, acetic anhydride, triethyleneglycol monomethyl ether acetate | Direct synthesis, crystalline product | Requires careful control of conditions; limited detailed procedural data |
| 2 | Salt metathesis of thallium(I) salts with trifluoroacetylacetonate ligand in presence of base | Tl(I) nitrate or triflate, trifluoroacetylacetonate ligand, ammonia | Mild conditions, adaptable to various ligands | May produce co-crystals or complex mixtures without base |
| 3 | Reduction of thallium(III) trifluoroacetate precursor to Tl(I) complex | Tl(III) trifluoroacetate, reducing agent, ligand | Uses commercially available Tl(III) salt | Requires reducing agents and careful handling |
Q & A
Q. Q1. What are the optimal synthetic routes for Thallium(I) trifluoroacetylacetonate, and how can purity be ensured?
Methodological Answer: this compound is typically synthesized via ligand exchange reactions between Tl(I) salts (e.g., Tl₂SO₄) and trifluoroacetylacetone (Htfac) in anhydrous solvents like ethanol or acetone. Key steps include:
- Purification : Sublimation under reduced pressure (0.1 mmHg at 140°C) to isolate the compound as yellow crystals .
- Purity Validation : Use elemental analysis (C, H, Tl content), FT-IR (to confirm β-diketonate coordination via C=O and C-F stretches), and melting point determination (decomposition at 110°C) .
- Caution : Avoid exposure to moisture, as Tl(I) compounds are hygroscopic and may hydrolyze .
Q. Q2. How should researchers handle and store this compound to minimize toxicity risks?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) to prevent inhalation or dermal contact .
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent thermal decomposition or oxidation .
- Waste Disposal : Neutralize with chelating agents (e.g., EDTA) before disposal, adhering to local regulations for heavy-metal waste .
Q. Q3. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR : Limited utility due to Tl’s quadrupolar nucleus, but NMR can confirm ligand integrity (δ –70 to –80 ppm for CF₃ groups) .
- FT-IR : Key peaks include C=O (1600–1650 cm⁻¹), C-F (1100–1200 cm⁻¹), and Tl-O (450–500 cm⁻¹) .
- XRD : Single-crystal diffraction resolves Tl coordination geometry (e.g., monodentate vs. bidentate ligand binding) .
Advanced Research Questions
Q. Q4. How does this compound compare to other Tl(I) β-diketonates in catalytic applications?
Methodological Answer: Comparative studies require:
- Reactivity Screening : Test Tl(I) trifluoroacetylacetonate against Tl(I) hexafluoroacetylacetonate (CAS 15444-43-6) in model reactions (e.g., C–C coupling).
- Thermal Stability Analysis : Thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition thresholds (TlCF₃COCHCOCF₃ sublimes at 140°C vs. Tl(hfac) at 220°C) .
- Electrochemical Profiling : Cyclic voltammetry to compare redox potentials, influenced by electron-withdrawing CF₃ groups .
Q. Q5. Can this compound serve as a precursor for Tl-containing nanomaterials?
Methodological Answer:
- Chemical Vapor Deposition (CVD) : Optimize sublimation parameters (temperature, carrier gas flow rate) to deposit Tl-based thin films. Monitor stoichiometry via XPS .
- Limitations : Tl(I)’s low oxidation state may require post-deposition oxidation to Tl(III) for semiconductor applications (e.g., Tl₂O₃) .
Q. Q6. What strategies resolve contradictions in reported Tl(I) trifluoroacetylacetonate reactivity data?
Methodological Answer:
- Controlled Replication : Standardize solvent systems (e.g., anhydrous vs. hydrated conditions) and reaction scales .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate species during ligand-exchange reactions .
- Computational Modeling : DFT calculations to predict ligand dissociation energies and compare with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
